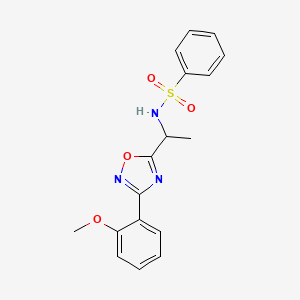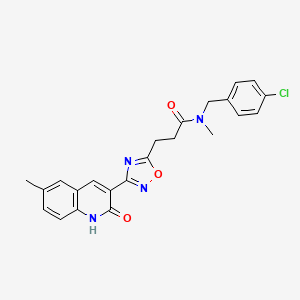
N-(5-chloro-2-methoxyphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide is a synthetic compound that belongs to the piperidine family of drugs. It is commonly referred to as CMCC or Compound 10. CMCC has been the subject of numerous scientific studies due to its potential as a therapeutic agent for a variety of diseases.
Mecanismo De Acción
The mechanism of action of CMCC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
CMCC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce pain. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMCC in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, it has been shown to have a variety of potential therapeutic applications, which makes it a versatile tool for researchers. However, one limitation of using CMCC in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several potential future directions for research on CMCC. One area of interest is its potential as a treatment for Alzheimer's disease. Studies have shown that CMCC can improve cognitive function and memory in animal models of the disease, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, CMCC has been shown to have anti-tumor properties, and further research is needed to determine its potential as a cancer treatment. Finally, more research is needed to fully understand the mechanism of action of CMCC, which could lead to the development of more targeted and effective therapies.
Métodos De Síntesis
The synthesis of CMCC involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with piperidine. The resulting product is then reacted with 5-chloro-2-methoxyaniline to form the intermediate product, which is then reacted with 4-aminobutyric acid to yield CMCC.
Aplicaciones Científicas De Investigación
CMCC has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. Additionally, it has been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
1-(2-chlorobenzoyl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-27-18-7-6-14(21)12-17(18)23-19(25)13-8-10-24(11-9-13)20(26)15-4-2-3-5-16(15)22/h2-7,12-13H,8-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZIPKFKEXKODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(tert-butyl)-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693234.png)

![2-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693248.png)



![2-bromo-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693263.png)





![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7693322.png)
![3,4-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693334.png)